5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-1,6-naphthyridine is a heterocyclic compound with the molecular formula C8H10N2 . It has an average mass of 134.178 Da and a monoisotopic mass of 134.084396 Da .
Synthesis Analysis
The synthesis of 1,6-naphthyridine derivatives has been covered extensively in the last 18 years . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydro-1,6-naphthyridine consists of two fused pyridine rings with different mutual arrangements of nitrogen atoms . The InChI code for this compound is 1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,9H,3,5-6H2 .Chemical Reactions Analysis
1,5-Naphthyridine derivatives exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-Tetrahydro-1,6-naphthyridine include a molecular weight of 134.18 .Applications De Recherche Scientifique
Antibacterial Agent Synthesis
5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride has applications in the synthesis of antibacterial agents. Research by Egawa et al. (1984) on pyridonecarboxylic acids as antibacterial agents involved the synthesis of various compounds, including derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid, demonstrating their potential as antibacterial agents (Egawa et al., 1984).
Synthesis of Hydrogenated Derivatives
Messinger and Meyer-Barrientos (1981) described the synthesis of partially hydrogenated 5-hydroxy-1,7-naphthyridine derivatives, indicating the versatility of naphthyridine compounds in chemical synthesis (Messinger & Meyer-Barrientos, 1981).
Supramolecular Network Study
Jin et al. (2011) explored the noncovalent weak interactions between organic bases of naphthyridine derivatives and carboxylic acid derivatives, contributing to the understanding of hydrogen bonding in such complexes (Jin et al., 2011).
Spectroscopic Properties Analysis
Perillo et al. (2009) synthesized derivatives of naphthyridine, including 5,6-dihydro-8-hydroxy-5-oxo-2,6-naphthyridine-7-carboxylic acid, and analyzed their spectroscopic properties, contributing to the understanding of these compounds' pharmacological potential (Perillo et al., 2009).
Antivertigo Agent Synthesis
Shiozawa et al. (1984) synthesized methyl homologs of 5,6,7,8-tetrahydro-1,6-naphthyridine, highlighting their potential application in synthesizing antivertigo agents (Shiozawa et al., 1984).
Structural Activity Relationships
Matsumoto et al. (1984) synthesized and studied various 1,6,7-trisubstituted naphthyridine-3-carboxylic acids, including derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid, to understand their structure-activity relationships in antibacterial applications (Matsumoto et al., 1984).
Intramolecular Reaction Study
Read and Ray (1995) described the synthesis of a naphthyridin-5-one derivative using an intramolecular 1,3-dipolar cycloaddition reaction, showcasing the complex chemical reactions involving naphthyridine derivatives (Read & Ray, 1995).
Mécanisme D'action
Target of Action
The primary targets of 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid hydrochloride are the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This site is an attractive target for antiviral chemotherapy .
Mode of Action
This compound interacts with its targets by binding within the LEDGF/p75-binding site. This promotes aberrant multimerization of the integrase enzyme, which is of significant interest as HIV-1-replication inhibitors .
Biochemical Pathways
The compound affects the HIV-1 replication pathway. By promoting aberrant multimerization of the integrase enzyme, this compound inhibits the replication of HIV-1 .
Pharmacokinetics
Structure-activity-relationship studies and rat pharmacokinetic studies of lead compounds have been presented .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of HIV-1 replication. This is achieved by promoting aberrant multimerization of the integrase enzyme .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-9(13)8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSJSODKAYFLQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856432 | |
Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057652-51-3 | |
Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.